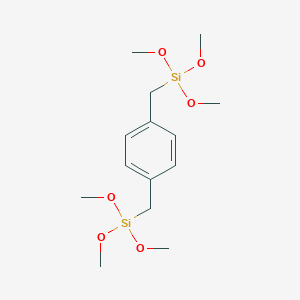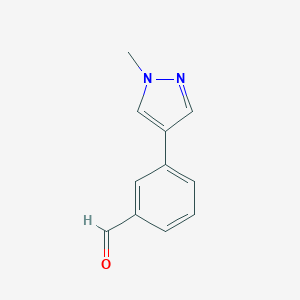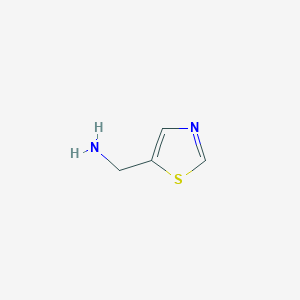![molecular formula C16H14FNO B070452 [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol CAS No. 195253-43-1](/img/structure/B70452.png)
[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids and acts on the same receptors in the brain as natural cannabinoids, such as THC.
Mechanism of Action
The mechanism of action of [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol involves its binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding leads to the activation of signaling pathways that produce the compound's physiological effects, including analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol produces potent analgesic effects, making it a potential alternative to traditional pain medications. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis. There is also evidence to suggest that [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol may have anti-cancer properties, although further research is needed to fully understand its potential in this area.
Advantages and Limitations for Lab Experiments
One advantage of using [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol in lab experiments is its potent analgesic effects, which can be useful in studying pain pathways and developing new pain medications. However, one limitation is the potential for abuse and dependence, which can make it difficult to use in certain types of studies.
Future Directions
There are several potential future directions for research on [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol, including further studies on its potential therapeutic applications, as well as studies on its safety and potential for abuse. Additionally, there is a need for more research on the mechanism of action of this compound and how it interacts with other signaling pathways in the brain. Overall, [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol shows promise as a potential therapeutic agent, but further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol involves the reaction of 4-fluorobenzyl chloride with indole-3-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then reacted with methanol to yield the final compound.
Scientific Research Applications
Research on [1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol has primarily focused on its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. Studies have shown that this compound can activate cannabinoid receptors in the brain and produce analgesic effects, making it a potential alternative to traditional pain medications.
properties
CAS RN |
195253-43-1 |
|---|---|
Product Name |
[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol |
Molecular Formula |
C16H14FNO |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]methanol |
InChI |
InChI=1S/C16H14FNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10,19H,9,11H2 |
InChI Key |
HQGMGSCTOMOISN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)


![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
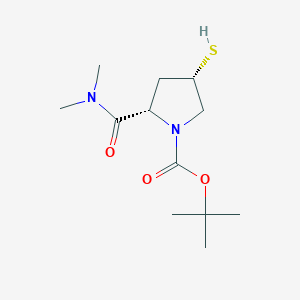
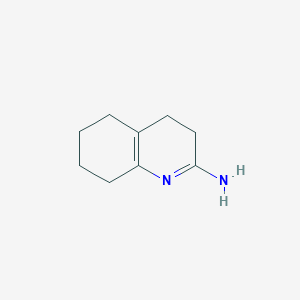
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)
